molecular formula C9H9N5S B067786 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine CAS No. 175204-53-2

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

Cat. No. B067786
M. Wt: 219.27 g/mol
InChI Key: MAFCMTDUOYKYOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine involves solvent-free interactions and transformations under autoclave conditions, with the methylsulfanyl group remaining unaffected throughout the process. A study by Shtaitz et al. (2023) on N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors highlights the solvent-free synthesis approach and the structural confirmation through NMR and X-ray crystallography data (Shtaitz et al., 2023).

Molecular Structure Analysis

The molecular and crystal structure of derivatives showcases a variety of intermolecular interactions and crystallization behaviors. Dolzhenko et al. (2011) described the crystal structure of a triazin-amine derivative, emphasizing the flattened boat conformation of the triazine ring and the extensive intermolecular hydrogen bonding (Dolzhenko et al., 2011).

Scientific Research Applications

Antimicrobial Applications

  • Some derivatives of 1,3,5-triazine, which includes compounds related to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, have been synthesized and evaluated for their in vitro antimicrobial activity against various microorganisms. These compounds showed excellent activity, indicating potential use in antimicrobial applications (Malik & Patel, 2017).

Chemical Synthesis and Reactions

  • The compound has been involved in studies exploring the amination of triazines. These studies reveal insights into the chemical processes and potential applications in synthetic chemistry (Rykowski & Plas, 1982).
  • Inverse Electron Demand Diels-Alder Reactions of triazines, including compounds similar to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, have been investigated for the preparation of functionalized pyrimidines, showing their utility in complex chemical synthesis (Boger & Dang, 1988).

Biological Activity and CNS Depressants

  • Some derivatives of 1,3,5-triazines, akin to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, have been identified as central nervous system (CNS) depressants. This suggests potential applications in the development of new pharmaceuticals for treating CNS disorders (Okafor, Steenberg, & Buckley, 1982).

Crystal and Molecular Structure Analysis

  • Studies on the crystal and molecular structure of triazine derivatives provide insights into their physical and chemical properties, which are essential for various scientific and industrial applications (Dolzhenko et al., 2011).

Synthesis of Bioactive Compounds

  • 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine and its derivatives have been utilized in the synthesis of various bioactive compounds, highlighting their significance in medicinal chemistry and drug development (Lim, Dolzhenko, & Dolzhenko, 2014).

properties

IUPAC Name

4-methylsulfanyl-6-pyridin-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-4-2-3-5-11-6/h2-5H,1H3,(H2,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFCMTDUOYKYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381925
Record name 4-(Methylsulfanyl)-6-(pyridin-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

CAS RN

175204-53-2
Record name 4-(Methylthio)-6-(2-pyridinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-6-(pyridin-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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